Product packaging for methyl 5-methyl-1H-indazole-4-carboxylate(Cat. No.:CAS No. 1427369-20-7)

methyl 5-methyl-1H-indazole-4-carboxylate

Cat. No.: B1492345
CAS No.: 1427369-20-7
M. Wt: 190.2 g/mol
InChI Key: ZXPHSOOQQVFEEN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indazole-4-carboxylate (CAS 1427369-20-7) is a high-purity chemical building block for research and development. With the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol, this compound belongs to the indazole class of heterocycles, which are prominent scaffolds in medicinal chemistry . Indazole derivatives are extensively utilized in pharmaceutical research due to their diverse biological activities and are found in several approved drugs . This specific methyl ester is a versatile synthetic intermediate, with the ester functional group making it a key precursor for further chemical transformations, such as hydrolysis to acids or transesterification. Researchers employ this compound in the synthesis of more complex molecules for screening and development in various therapeutic areas. It is presented as a solid and should be stored sealed in a dry environment. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1492345 methyl 5-methyl-1H-indazole-4-carboxylate CAS No. 1427369-20-7

Properties

IUPAC Name

methyl 5-methyl-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHSOOQQVFEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methyl-1H-indazole-4-carboxylate is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. Indazoles are known for their pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 178.20 g/mol
  • Functional Groups : Methyl group at the 5-position and a carboxylate group at the 4-position of the indazole ring.

Table 1: Structural Comparison of Indazole Derivatives

Compound NameCAS NumberKey Features
This compoundNot availableMethyl at position 5, carboxylate at position 4
Methyl 1H-indazole-5-carboxylate192945-49-6Ester derivative with methyl group
Methyl 5-bromo-1H-indazole-4-carboxylate59145907Bromine substitution at position 5

Anti-inflammatory Effects

The anti-inflammatory properties of indazoles have been documented in various studies. Compounds within this family may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). While direct evidence for this compound's anti-inflammatory activity is lacking, its potential to interact with these pathways warrants further investigation .

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific proteins involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. Such interactions could be mediated through binding affinity studies with enzymes or receptors that play crucial roles in these processes .

Study on Indazole Derivatives as ASK1 Inhibitors

A notable study investigated a series of indazole derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in stress-induced apoptosis. The research identified several compounds with significant inhibitory effects on ASK1 activity, suggesting that similar derivatives, including this compound, may exhibit comparable biological activities .

In Silico Studies

Computational modeling and molecular docking studies have been conducted to predict the binding affinity of indazole derivatives to various biological targets. These studies emphasize the importance of structural features in determining the biological activity of these compounds. The presence of both a methyl group and a carboxylic acid group in this compound could enhance its interaction with target proteins compared to other derivatives lacking these features .

Future Directions for Research

Given the limited research available on this compound, future studies should focus on:

  • In vitro and in vivo evaluations : To assess antibacterial, antifungal, and anti-inflammatory activities.
  • Mechanistic studies : To elucidate the specific pathways influenced by this compound.
  • Safety and toxicity assessments : To establish safety profiles necessary for potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-methyl-1H-indazole-4-carboxylate exhibits potential in drug development due to its structural similarity to other biologically active indazole derivatives. The following applications have been identified:

  • Anticancer Agents : Indazole derivatives have shown promise as anticancer agents. This compound may serve as a precursor for synthesizing compounds that inhibit cancer cell proliferation. For instance, related compounds have been investigated for their ability to target specific pathways in cancer cells, leading to apoptosis or cell cycle arrest .
  • Antimicrobial Activity : Research indicates that indazole derivatives can possess antibacterial and antifungal properties. This compound may interact with microbial enzymes or receptors, potentially disrupting their function.
  • Neuropharmacology : The compound may also be explored for its effects on the central nervous system, particularly as a potential modulator of neurotransmitter systems. Its structural characteristics could influence binding affinities to various receptors involved in neurological processes .

Synthetic Chemistry Applications

This compound is utilized as a building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The compound can be employed in various synthetic routes to create more complex indazole derivatives. For example, it has been used in palladium-catalyzed reactions to produce arylated products with moderate yields .
  • Reagent in Organic Reactions : Its carboxylate group allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical entities .

Biochemical Applications

In biochemical research, this compound serves as a useful tool:

  • Cell Culture Studies : The compound functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive for various biological assays .
  • Mechanistic Studies : Interaction studies involving this compound can help elucidate its mechanism of action at the molecular level, particularly regarding its binding affinities with enzymes or receptors involved in cellular signaling pathways .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against multidrug-resistant cancer cell lines, suggesting its potential as an anticancer agent .
  • Synthesis and Characterization : Research focusing on the synthesis of this compound revealed efficient methodologies for producing this compound, which can be further modified to enhance its biological activity .

Comparison with Similar Compounds

Methyl 4-amino-1H-indazole-5-carboxylate

Molecular Formula : C₉H₉N₃O₂
Molar Mass : 191.19 g/mol
Key Differences :

  • Substituents: An amino group (-NH₂) at the 4-position vs. a methyl ester (-COOCH₃) at the 4-position in the target compound.
  • Positional Isomerism : The carboxylate group is at the 5-position here, whereas it is at the 4-position in methyl 5-methyl-1H-indazole-4-carboxylate.

Physical Properties :

  • Density : 1.413 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 408.8 ± 25.0 °C (predicted)
  • pKa : 14.41 ± 0.40 (predicted)

Synthetic Accessibility: Synthesized via condensation of 3-formylindole derivatives with aminothiazolones under reflux in acetic acid, followed by recrystallization .

Methyl 3-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Molecular Formula: C₁₂H₁₁NO₃ Molar Mass: 217.22 g/mol Key Differences:

  • Core Structure: Isoquinoline (fused benzene and pyridine rings) vs. indazole (fused benzene and pyrazole rings).
  • Functional Groups : A ketone (-CO-) at the 1-position and a methyl ester at the 6-position.

Applications: This compound, synthesized via COware®-assisted carboxylation, serves as a precursor in dihydroisoquinoline-based drug candidates. The electron-withdrawing ketone group may reduce aromaticity compared to indazole derivatives, altering reactivity .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

Molecular Formula : Varies (e.g., C₁₄H₁₀N₄O₃S for the base structure).
Key Differences :

  • Hybrid Structure : Combines indole and thiazole moieties.
  • Substituents : A thiazol-5-ylidene group at the 3-position and a carboxylic acid at the 2-position.

Structural and Functional Analysis

Molecular Geometry and Hydrogen Bonding

  • This compound’s planar indazole core allows for π-π stacking interactions, while the methyl ester enhances lipophilicity.
  • In contrast, the amino group in methyl 4-amino-1H-indazole-5-carboxylate facilitates hydrogen bonding, as described in Etter’s graph set analysis for crystal engineering .

Crystallographic Validation

Tools like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and validating hydrogen-bonding networks. The methyl group’s steric effects may lead to distinct crystal packing compared to amino-substituted analogs .

Q & A

Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?

  • Methodology : Conduct forced degradation studies:
  • Oxidative Stress : Use H₂O₂ or AIBN to simulate radical-mediated breakdown.
  • Photolysis : Expose to UV light (254 nm) and analyze products via LC-MS/MS.
  • Mechanistic Insights : Isotope labeling (e.g., ¹⁸O) tracks ester hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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